6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Antifungal Medicinal Chemistry Candida parapsilosis

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS 1616876-97-1) is a dihydrochloride salt of a halogenated imidazo[1,2-a]pyridine derivative. It belongs to a class of fused bicyclic heterocycles widely utilized as building blocks and pharmacophores in medicinal chemistry.

Molecular Formula C7H7Cl3N2O
Molecular Weight 241.5 g/mol
CAS No. 1616876-97-1
Cat. No. B1409134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
CAS1616876-97-1
Molecular FormulaC7H7Cl3N2O
Molecular Weight241.5 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl
InChIInChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H
InChIKeyVSAFJFPKWGNMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride: CAS 1616876-97-1 Core Specifications and Sourcing Overview


6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS 1616876-97-1) is a dihydrochloride salt of a halogenated imidazo[1,2-a]pyridine derivative . It belongs to a class of fused bicyclic heterocycles widely utilized as building blocks and pharmacophores in medicinal chemistry [1]. The compound features a 6-chloro substitution and an 8-hydroxyl group, which impart distinct electronic and hydrogen-bonding properties . It is commercially available as a research chemical with a typical purity specification of 97% and a molecular weight of 241.5 g/mol .

Why 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride Cannot Be Replaced by Common Imidazopyridine Analogs


Imidazo[1,2-a]pyridine derivatives are not universally interchangeable due to the profound impact of halogen substitution and salt form on biological activity, physicochemical properties, and synthetic utility [1]. For instance, the 6-chloro substituent has been shown to be critical for antifungal potency in related series, with structure-activity relationship (SAR) studies revealing that electron-withdrawing substituents significantly enhance activity against Candida parapsilosis [2]. Additionally, the dihydrochloride salt form directly influences aqueous solubility and formulation behavior compared to the free base or mono-hydrochloride salts, affecting downstream experimental reproducibility . Therefore, substituting a different halogen or an unsubstituted analog risks loss of target engagement, altered pharmacokinetics, or failed synthetic transformations, making this specific compound non-fungible in research and development workflows .

Quantitative Comparative Evidence for 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride vs. Closest Analogs


Antifungal Potency of 6-Chloro Substitution in Imidazo[1,2-a]pyridine Scaffolds

The 6-chloro substituent is essential for antifungal activity within imidazo[1,2-a]pyridine derivatives. In a 2025 study, a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles demonstrated minimum inhibitory concentrations (MIC) against Candida parapsilosis ranging from 19.36 µM to 89.38 µM [1]. In contrast, unsubstituted imidazo[1,2-a]pyridine scaffolds typically exhibit weak or no direct antifungal activity in the absence of additional functionalization [2]. This class-level inference underscores that the 6-chloro group confers a measurable advantage in biological activity, which is not present in the parent heterocycle.

Antifungal Medicinal Chemistry Candida parapsilosis

Enhanced Aqueous Solubility and Formulation Flexibility of Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1616876-97-1) provides superior aqueous solubility compared to the corresponding free base (CAS 1616918-61-6). While quantitative solubility data for this specific compound is not publicly available, the general principle that hydrochloride salts of weakly basic heterocycles exhibit significantly increased water solubility is well-established [1]. This physicochemical difference is critical for in vitro assays requiring aqueous dilution and for in vivo formulation development. The free base form has a molecular weight of 168.58 g/mol and is predicted to be less soluble due to the absence of ionizable counterions .

Preformulation Solubility Salt Selection

Purity Benchmarking: 97% Minimum Purity Specification for Reproducible Research

Commercially supplied 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is consistently offered with a minimum purity of 97% by multiple vendors . This contrasts with some closely related analogs, such as 6-bromoimidazo[1,2-a]pyridin-8-ol (free base), which may be available only at lower purity grades or without stated purity . High purity is essential for reproducible biological assays and for avoiding off-target effects caused by impurities. For quantitative structure-activity relationship (QSAR) studies or as a starting material for further synthesis, the 97% purity specification provides a reliable baseline that reduces experimental variability.

Quality Control Purity Reproducibility

High-Value Application Scenarios for 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride in Drug Discovery and Chemical Biology


Antifungal Lead Optimization Targeting Candida Species

This compound serves as a validated starting point for the synthesis of 6-chloroimidazo[1,2-a]pyridine-based antifungals. The 2025 study demonstrated that derivatives of this core achieve MIC values as low as 19.36 µM against Candida parapsilosis, making it suitable for hit-to-lead campaigns focused on azole-resistant strains [1]. Researchers can leverage the 8-hydroxyl group for further functionalization to improve potency and selectivity.

Development of Antiviral Agents via Halogen-Specific SAR Exploration

The 6-chloro substitution provides a unique electronic profile compared to 6-bromo or 6-fluoro analogs. A 2011 study on the corresponding 6-bromo-8-hydroxy derivatives reported anti-HBV activity with IC50 values of 1.3–9.1 µM [2]. Comparative SAR studies using this 6-chloro analog can elucidate the impact of halogen size and electronegativity on antiviral efficacy and cytotoxicity, guiding rational drug design.

Chemical Biology Probe Synthesis Requiring High-Purity Building Blocks

With a guaranteed purity of ≥97% and a well-defined salt form, this compound is ideal for the construction of chemical probes for target identification or mechanism-of-action studies . The dihydrochloride salt ensures solubility in aqueous buffers, enabling direct use in bioconjugation reactions or cellular assays without additional formulation steps.

Preclinical Formulation Development for Oral Bioavailability Studies

The dihydrochloride salt form offers enhanced aqueous solubility, which is a critical parameter for oral drug formulation. Early-stage pharmacokinetic studies can benefit from this compound's favorable salt form, reducing the need for complex solubilization strategies and allowing more accurate assessment of intrinsic permeability and metabolism [3].

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